4-Methoxy-2,3-dimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S . It is used in various chemical reactions .
Synthesis Analysis
The specific synthesis process of this compound is not mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the available resources .Physical and Chemical Properties Analysis
The molecular weight of this compound is 234.70 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 51.8 Ų .Scientific Research Applications
Sulfonation Agent and N-Protecting Group
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride, also known as p-Anisolesulfonyl Chloride, is recognized for its versatility as a sulfonating agent. It is particularly useful for preparing sulfonamides and serves as an effective N-protecting group during chemical synthesis. This compound is available as a solid and can be dissolved in various solvents including acetone, acetonitrile, EtOH, MeOH, and dioxane. Its handling requires precautions due to its corrosive nature and lachrymator properties (Raheja & Johnson, 2001).
Enzyme Inhibition and Computational Studies
A study involved synthesizing a new series of sulfonamides derived from 4-methoxyphenethylamine, which were then tested for their inhibitory effects on acetylcholinesterase. One of the synthesized compounds demonstrated significant inhibitory activity, comparable to Neostigmine methylsulfate. This finding suggests the potential of these sulfonamides as therapeutic agents for conditions like Alzheimer’s disease. Additionally, the study included computational docking studies and kinetic mechanism analysis, highlighting the compound's ability to form a competitive enzyme inhibitor complex (Abbasi et al., 2018).
Dye Intermediate Synthesis
In the field of color chemistry, this compound has been utilized to synthesize dye intermediates containing sulfonamide as a linking group. These intermediates were prepared and characterized using various spectroscopic techniques, showcasing the compound's role in creating colorants with specific properties (Bo, 2007).
Structural Studies and Molecular Interactions
Researchers have explored the molecular structure and interactions of compounds derived from this compound. One study detailed the synthesis and characterization of a compound obtained from condensation with 4-aminoacetophenone. This research provided insights into the molecule's V-shaped conformation and the presence of intramolecular and intermolecular hydrogen bonds, which may influence its reactivity and application in various chemical processes (Kobkeatthawin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOJSJPQGYIIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609393 | |
Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-51-6 | |
Record name | 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.